N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a complex fused-ring system and a 2,5-dimethylphenyl substituent. The 2,5-dimethylphenyl group is notable for its electron-donating methyl substituents, which may influence lipophilicity and intermolecular interactions, while the sulfonamide moiety is a common pharmacophore in enzyme inhibitors and herbicides .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-3-4-13(2)17(9-12)20-25(23,24)16-10-14-5-6-18(22)21-8-7-15(11-16)19(14)21/h3-4,9-11,20H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWLWUXYJZPMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the sulfonamide group: This step often involves the reaction of the tricyclic intermediate with sulfonyl chloride in the presence of a base.
Functionalization of the phenyl ring: The dimethyl groups are introduced via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tricyclic core or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s stability and electronic properties make it useful in the development of new materials, such as polymers or electronic devices.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through further research, including biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Table 1: Comparison of PET-Inhibiting Analogs
| Compound | Core Structure | Substituent | IC50 (µM) |
|---|---|---|---|
| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Carboxamide | 2,5-dimethylphenyl | ~10 |
| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Carboxamide | 3,5-dimethylphenyl | ~10 |
| Target Compound (This Article) | Tricyclic sulfonamide | 2,5-dimethylphenyl | N/A |
Sulfonamide-Based Herbicides
lists sulfonamide herbicides such as flumetsulam (triazolo-pyrimidine sulfonamide) and oxadixyl (oxazolidinyl acetamide sulfonamide). These compounds utilize sulfonamide groups to inhibit enzymes like acetolactate synthase (ALS) or photosynthesis-related pathways. Unlike the target compound, these herbicides feature heterocyclic cores (e.g., triazolo-pyrimidine) but demonstrate the broad utility of sulfonamides in agrochemistry. The 2,5-dimethylphenyl group in the target compound may confer unique target specificity compared to smaller substituents in flumetsulam (2,6-difluorophenyl) .
Tricyclic Sulfonamide Derivatives
describes BJ10259 , a tricyclic sulfonamide with the same core as the target compound but substituted with furan and thiophene groups. While biological data are unavailable, structural comparisons suggest:
- Core Rigidity : The tricyclic system likely restricts conformational flexibility, enhancing binding to target sites.
- Substituent Diversity : The 2,5-dimethylphenyl group in the target compound may improve solubility or steric compatibility compared to BJ10259’s heteroaromatic substituents .
Research Implications and Gaps
- Direct assays on spinach chloroplasts are needed.
- Synthetic Feasibility : Microwave-assisted synthesis (as in ) could optimize the yield of the tricyclic sulfonamide core.
- Structural Analysis : Tools like SHELXL () and ORTEP () could elucidate conformational preferences of the dimethylphenyl group and sulfonamide orientation.
Biological Activity
N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its properties, mechanisms of action, and potential applications.
Structure and Properties
The compound features a unique azatricyclo framework with a sulfonamide group, which is known to influence its biological interactions. The structural formula can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 348.44 g/mol |
| InChI | InChI=1S/C19H20N2O3S/c1-12(2)14-13(3)10-8-9(15)17(20)21(24)25/h8-10H,1-7H3,(H,20,24)(H,21,25) |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:
- Gram-positive Bacteria : The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.
- Fungal Pathogens : It also demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains.
The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity in bacterial cells .
Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide group could enhance its anticancer efficacy .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It could interact with various cellular receptors, leading to altered signaling pathways that promote apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
In a comparative study involving several derivatives of azatricyclo compounds, N-(2,5-dimethylphenyl)-11-oxo demonstrated superior antimicrobial activity compared to its analogs. The study utilized standard disk diffusion methods to evaluate the effectiveness against resistant strains .
Study 2: Anticancer Potential
A recent investigation assessed the cytotoxicity of this compound on A549 and Caco-2 cell lines using MTT assays. Results indicated a dose-dependent response with an IC50 value significantly lower than that of standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
